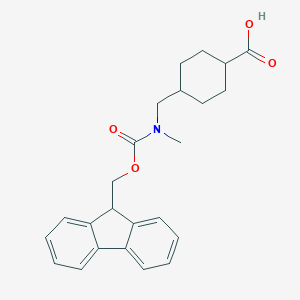

Fmoc-N-methyl-tranexamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-N-methyl-tranexamic acid is a chemically modified derivative of tranexamic acid (TXA), a synthetic lysine analog known for its antifibrinolytic properties. This compound incorporates an N-methyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhancing its utility in peptide synthesis and pharmaceutical applications.

Synthesis: A landmark 2005 study detailed an efficient, environmentally benign synthesis using Lewis acid catalysis (e.g., ZnCl₂) to reductively open 5-oxazolidinone intermediates derived from Fmoc-amino acids. This method achieved high yields (>85%) under mild conditions, minimizing side reactions . Commercial production is facilitated by suppliers like Dayang Chem (Hangzhou) Co., Ltd., which lists it as a specialty intermediate for pharmaceuticals .

Métodos De Preparación

Synthetic Methodologies for Fmoc-N-Methyl-Tranexamic Acid

Fmoc Protection via Active Ester Formation

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to N-methyl-tranexamic acid typically employs Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) as the activating agent. This method, adapted from analogous syntheses of Fmoc-amino acids, involves reacting N-methyl-tranexamic acid with Fmoc-Osu in a biphasic system. For instance, a sodium carbonate solution (10% w/v) is chilled to 0–5°C, and Fmoc-Osu dissolved in 1,4-dioxane is added dropwise to the acid solution . The reaction proceeds for 18–24 hours at room temperature, after which the product is extracted into ethyl acetate, washed with brine, and crystallized using petroleum ether . This approach achieves yields of 70–85%, depending on the purity of starting materials and reaction stoichiometry .

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is widely used for incorporating this compound into peptide chains. The compound is loaded onto Wang or 2-chlorotrityl chloride (2-CTC) resins pre-functionalized with the target peptide sequence. Deprotection of the resin-bound peptide is performed using 20% piperidine in dimethylformamide (DMF), followed by coupling with this compound in the presence of HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) . Coupling efficiency is monitored via the Kaiser test, with typical reaction times of 4–6 hours . Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC .

Solution-Phase Synthesis Techniques

Solution-phase methods are favored for large-scale production. A patent-pending protocol for Fmoc-Thr(tBu)-OH synthesis provides a template for adapting to N-methyl-tranexamic acid:

-

Esterification : N-methyl-tranexamic acid is treated with thionyl chloride in methanol to form the methyl ester hydrochloride.

-

tert-Butyl Protection : The ester is dissolved in methylene chloride, and isobutene is bubbled through the solution under acidic conditions (maintained by sulfuric acid) to introduce the tert-butyl group.

-

Saponification and Fmoc Coupling : The tert-butyl-protected ester is saponified with sodium hydroxide, then reacted with Fmoc-Osu at 10–15°C for 12–24 hours .

-

Purification : The crude product is dissolved in ethyl acetate, washed with sodium chloride solution, and crystallized using seed crystals .

Optimization of Synthesis Parameters

Reaction Stoichiometry and Temperature

Optimal molar ratios for Fmoc-Osu to N-methyl-tranexamic acid range from 2.5:1 to 3:1, ensuring complete protection of the amine group . Elevated temperatures (40–45°C) accelerate esterification but risk epimerization; thus, saponification and Fmoc coupling are conducted at 0–15°C to preserve stereochemistry .

Solvent Systems and Catalysts

Biphasic systems (e.g., 1,4-dioxane/water) enhance Fmoc-Osu reactivity by minimizing hydrolysis . Sulfuric acid catalyzes tert-butylation in methylene chloride, achieving >90% conversion within 4–6 hours . For SPPS, DMF remains the solvent of choice due to its compatibility with Fmoc chemistry .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) is standard for purity assessment. This compound typically elutes at 12–14 minutes under these conditions, with purity ≥95% .

Mass Spectrometry and NMR

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+ m/z 454.2) . 1H NMR in DMSO-d6 reveals characteristic peaks: δ 7.85–7.45 (Fmoc aromatic protons), 4.35 (cyclohexane CH2), and 1.80–1.20 (cyclohexane ring protons) .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scale Compatibility |

|---|---|---|---|---|

| Active Ester (Solution) | 70–85 | 95–98 | 24–36 | Industrial |

| SPPS | 60–75 | 90–95 | 48–72 | Lab-scale |

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-N-methyl-tranexamic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further functionalization.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.

Common Reagents and Conditions:

Substitution Reactions: Piperidine is commonly used for Fmoc group removal.

Oxidation and Reduction Reactions: Standard oxidizing and reducing agents, such as hydrogen peroxide and sodium borohydride, can be employed.

Major Products Formed: The major products formed from these reactions include deprotected amino acids and various functionalized derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifibrinolytic Properties

Fmoc-N-methyl-tranexamic acid retains the antifibrinolytic properties of tranexamic acid, which is used clinically to control bleeding. Its mechanism involves inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This application is particularly significant in surgical settings and for patients with bleeding disorders, such as hemophilia .

Prodrug Development

Research indicates a growing interest in developing prodrugs of tranexamic acid that can enhance bioavailability and efficacy. This compound serves as a potential candidate for oral formulations due to its improved absorption characteristics compared to traditional tranexamic acid . The zwitterionic nature of tranexamic acid limits its permeability through biological membranes, making derivatives like this compound crucial for creating more effective therapeutic agents.

Dermatological Applications

Topical Formulations

this compound has been evaluated for its potential in topical formulations aimed at treating skin disorders. Clinical studies suggest that tranexamic acid can reduce unwanted pigmentation and promote wound healing by modulating inflammatory responses and inhibiting melanin production . The lipophilic nature of the Fmoc derivative enhances skin penetration, making it suitable for dermatological applications.

Biochemical Research

Peptide Synthesis

The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). This compound can be utilized as a building block in peptide synthesis, allowing for the incorporation of antifibrinolytic properties into peptides designed for therapeutic purposes. The stability of the Fmoc group under various conditions makes it a favorable choice for researchers working on peptide-based drugs .

Table 1: Summary of Case Studies Involving this compound

Mecanismo De Acción

The mechanism of action of Fmoc-N-methyl-tranexamic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amine group for further functionalization . The N-methyl group enhances the stability and bioavailability of the resulting peptides, making them more resistant to enzymatic degradation .

Comparación Con Compuestos Similares

Key Differences :

- Fmoc-N-methyl-tranexamic acid employs solution-phase synthesis, ideal for bulk production, whereas solid-phase methods (e.g., N-Nosyl derivatives) prioritize parallel synthesis .

- The 2010 method for N-Fmoc-N'-trityl-L-histidine uses tert-butyl ester cleavage, which is milder than the Lewis acid-mediated reductive opening required for this compound .

Structural and Functional Properties

Functional Insights :

- The trityl group in N-Fmoc-N'-trityl-L-histidine increases steric bulk, reducing solubility but enhancing selectivity in peptide coupling .

- N-Methylation in this compound disrupts peptide secondary structures (e.g., α-helices), useful in designing bioactive peptides with altered conformational dynamics .

Stability and Deprotection Conditions

Practical Considerations :

Actividad Biológica

Fmoc-N-methyl-tranexamic acid (Fmoc-NMTA) is a derivative of tranexamic acid (TA), which is primarily known for its antifibrinolytic properties. The addition of the Fmoc (9-Fluorenylmethoxycarbonyl) group enhances the compound's stability and bioavailability, making it a valuable tool in peptide synthesis and biological research. This article explores the biological activity of Fmoc-NMTA, focusing on its mechanisms, applications, and relevant case studies.

This compound has the molecular formula C24H27NO4 and features both an N-methyl group and an Fmoc protecting group. These modifications contribute to its unique properties compared to standard tranexamic acid.

| Property | Value |

|---|---|

| Molecular Formula | C24H27NO4 |

| Molecular Weight | 393.48 g/mol |

| Solubility | Soluble in DMF |

| Stability | High under acidic conditions, labile under basic conditions |

Fmoc-NMTA functions primarily as a lysine analog, inhibiting fibrinolysis by blocking plasminogen activation. This action is crucial in various therapeutic contexts, particularly in managing bleeding disorders. Additionally, its structural features allow it to mimic natural amino acids, facilitating studies on protein interactions and enzyme specificity.

Key Mechanisms:

- Inhibition of Plasminogen Activation : Fmoc-NMTA competes with lysine for binding sites on plasminogen activators.

- Protein-Protein Interactions : The compound is utilized in research to dissect interactions between proteins due to its ability to mimic natural amino acids.

- Enzyme-Substrate Specificity : It aids in studying how enzymes interact with substrates in biochemical pathways.

Biological Activity

Recent studies have highlighted the potential anticancer properties of tranexamic acid and its derivatives, including Fmoc-NMTA. Research indicates that these compounds can reduce cancer cell viability through several mechanisms:

- Cell Viability Reduction : In vitro studies demonstrate that Fmoc-NMTA can suppress the viability of various cancer cell lines, including melanoma and breast cancer cells.

- Inhibition of Tumor Growth : Animal models have shown that treatment with Fmoc-NMTA can lead to reduced tumor growth rates.

- Alteration of Signaling Pathways : The compound has been shown to affect intracellular signaling pathways that regulate cell proliferation and oncogenic transformation.

Case Study 1: Anticancer Activity

A study demonstrated that Fmoc-NMTA significantly reduced the viability of MDA-MB-468 breast cancer cells in vitro. The reduction was concentration-dependent, with notable effects observed at low concentrations (0.25% w/v). The mechanism involved inhibition of DNA synthesis and interference with oncogenic signaling pathways such as MYC overexpression.

Case Study 2: Treatment of Chronic Subdural Hematoma (CSDH)

In a clinical case report involving an 86-year-old patient treated with tranexamic acid for CSDH, complete resolution was achieved after one month of therapy without recurrence over two years. This suggests that similar derivatives like Fmoc-NMTA may hold promise in conservative management strategies for hematomas by reducing hyper-fibrinolytic activity.

Research Findings

Research findings indicate that Fmoc-NMTA not only retains the antifibrinolytic properties of tranexamic acid but also enhances the stability and bioavailability necessary for effective therapeutic applications.

Summary of Research Findings:

- Cell Lines Tested : Melanoma (B16), breast (BT474), prostate (DU145).

- Viability Assays : MTT and XTT assays showed significant reductions in cell viability across multiple cancer types.

- Mechanistic Insights : Inhibition of protein synthesis and modification of acetylation status were observed as key biochemical actions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing Fmoc and N-methyl groups to tranexamic acid?

The synthesis of Fmoc-N-methyl-tranexamic acid involves sequential protection and modification steps. First, the primary amine of tranexamic acid (TXA) is N-methylated using reductive alkylation (e.g., formaldehyde and sodium cyanoborohydride) or direct alkylation agents. The Fmoc group is then introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate/dioxane). Purification typically employs reverse-phase HPLC or flash chromatography to isolate the product, ensuring removal of unreacted reagents and byproducts. Critical parameters include pH control during Fmoc protection to avoid premature deprotection and monitoring reaction progress via TLC or LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

High-resolution techniques such as UPLC-MS/MS (for molecular weight confirmation and impurity profiling) and NMR spectroscopy (for structural elucidation of chiral centers and substituents) are essential. Reverse-phase HPLC with UV detection (λ = 265–280 nm, optimal for Fmoc absorption) is recommended for purity assessment. Method validation should include specificity tests against synthetic intermediates (e.g., N-methyl-TXA) and forced degradation studies (acid/base/hydrolytic conditions) to establish stability-indicating capabilities .

Advanced Research Questions

Q. How does the Fmoc group influence the solubility and stability of N-methyl-tranexamic acid in aqueous versus organic solvents?

The Fmoc group increases lipophilicity, reducing aqueous solubility compared to unmodified TXA. Solubility studies in PBS (pH 7.4) and organic solvents (e.g., DMF, acetonitrile) should be conducted via shake-flask methods. Stability in aqueous buffers is pH-dependent: the Fmoc group hydrolyzes under basic conditions (pH > 9), necessitating storage in acidic (pH 3–5) or anhydrous environments. Accelerated stability testing (40°C/75% RH) with periodic HPLC analysis can quantify degradation products .

Q. What strategies mitigate racemization during the synthesis of this compound, given its chiral centers?

Racemization at the α-carbon of TXA is minimized by:

- Using low-temperature reactions (0–4°C) during Fmoc coupling.

- Employing coupling agents (e.g., HATU, DIC) that reduce reaction time.

- Adding racemization suppressors like HOBt (hydroxybenzotriazole).

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can quantify enantiomeric excess (EE) post-synthesis .

Q. How can researchers evaluate the impact of this compound on fibrinolytic pathways compared to unmodified tranexamic acid?

In vitro assays include:

- Plasminogen activation inhibition : Measure IC₅₀ values using chromogenic substrates (e.g., S-2251) in the presence of tissue plasminogen activator (tPA).

- Binding affinity studies : Surface plasmon resonance (SPR) to compare binding kinetics to plasminogen’s lysine-binding sites.

- Cell-based clot lysis assays : Human plasma clots treated with Fmoc-N-methyl-TXA vs. TXA, monitored via turbidity changes.

These methods require normalization to molar concentrations due to the Fmoc group’s increased molecular weight .

Q. What are the methodological challenges in quantifying this compound in biological matrices, and how can they be addressed?

Key challenges include:

- Matrix effects : Plasma proteins and lipids interfere with MS detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (SPE) using C18 cartridges.

- Low recovery : Hydrophobic Fmoc groups adsorb to labware. Use silanized tubes and add detergents (e.g., 0.1% Tween-80) to extraction buffers.

- Sensitivity : LC-MS/MS with electrospray ionization (ESI) in positive ion mode enhances detection limits. An isotopically labeled internal standard (e.g., ¹³C-Fmoc-TXA) improves quantification accuracy .

Propiedades

Número CAS |

173690-50-1 |

|---|---|

Fórmula molecular |

C24H27NO4 |

Peso molecular |

393.5 g/mol |

Nombre IUPAC |

4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28) |

Clave InChI |

IPLFYSZHICEXRE-UHFFFAOYSA-N |

SMILES |

CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

SMILES canónico |

C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.